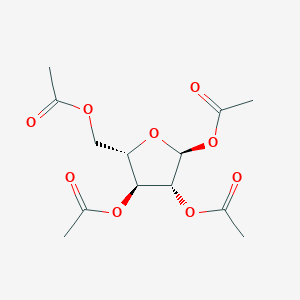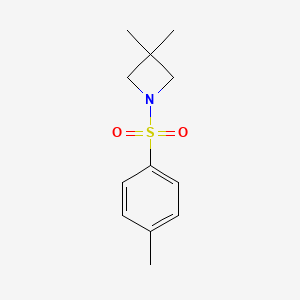
Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate
Descripción general
Descripción
“Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate” is an organic compound with the molecular formula C7H11NO2 . It is a member of the tetrahydropyridine family, which has been the subject of significant research interest due to their presence in both natural products and synthetic pharmaceutical agents .
Molecular Structure Analysis
The molecular structure of “Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate” consists of a tetrahydropyridine ring with a methyl ester group at the 4-position . The IUPAC Standard InChI for this compound is InChI=1S/C7H11NO2/c1-10-7(9)6-3-2-4-8-5-6/h2-3,6,8H,4-5H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate” is a solid compound with a molecular weight of 177.63 . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis : Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate is used in chemical synthesis. For example, Zhu, Lan, and Kwon (2003) described the synthesis of highly functionalized tetrahydropyridines using a phosphine-catalyzed annulation process. This method allows for the creation of complex organic compounds with high regioselectivity and diastereoselectivities, contributing significantly to the field of organic chemistry and pharmaceuticals (Zhu, Lan, & Kwon, 2003).
- (2005) reviewed the chemistry and pharmacology of THP derivatives, highlighting their biological activity and potential as drug candidates. Their research emphasizes the importance of THP structures in drug design, particularly in relation to their neurotoxic properties and potential therapeutic applications (Mateeva, Winfield, & Redda, 2005).
- Neurological Research : Tetrahydropyridine derivatives, including Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate, have been extensively studied in the context of neurological disorders. Langston (1985) and other researchers have explored the role of these compounds in Parkinson's disease, particularly in relation to the biological effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is structurally similar. This research has led to a better understanding of dopamine and the nigrostriatal system, as well as the development of animal models for Parkinson's disease research (Langston, 1985).
Safety and Hazards
“Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate” is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/eye protection and avoiding breathing dust/fume/gas/mist/vapors/spray .
Direcciones Futuras
The future research directions for “Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate” and related compounds could involve further exploration of their synthesis, chemical reactivity, and biological activity. There is potential for these compounds to serve as lead compounds in drug discovery and design .
Propiedades
IUPAC Name |
methyl 1,2,3,6-tetrahydropyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-2-4-8-5-3-6/h2,8H,3-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBXHMHSOCHRLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCNCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,2,3,6-tetrahydropyridine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Phenyl-1,8-diazaspiro[4,5]decan-4-one](/img/structure/B3284802.png)




![Benzoic acid, 4-chloro-3-[(2-methyl-1-oxopropyl)amino]-, methyl ester](/img/structure/B3284834.png)


